N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine
Description
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 3,4-dichlorophenyl group and at the 2-position with a pyridin-3-amine moiety. Its molecular formula is C₁₄H₁₀Cl₂N₃S, with a calculated molecular weight of 326.18 g/mol. The compound is commercially available and has been assigned identifiers such as ZINC384217, MFCD01567429, and DTXSID101212724 .
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-N-pyridin-3-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3S/c15-11-4-3-9(6-12(11)16)13-8-20-14(19-13)18-10-2-1-5-17-7-10/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLBYDZYQNWEDBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101212724 | |
| Record name | N-[4-(3,4-Dichlorophenyl)-2-thiazolyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497060-07-8 | |
| Record name | N-[4-(3,4-Dichlorophenyl)-2-thiazolyl]-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497060-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(3,4-Dichlorophenyl)-2-thiazolyl]-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101212724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine typically involves the formation of the thiazole ring followed by its functionalization. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. For this compound, the reaction between 3,4-dichlorophenyl isothiocyanate and 2-aminopyridine under basic conditions can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques like recrystallization and chromatography can also be employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows chemists to modify its properties for specific applications.
Biology
The compound has been investigated for its antimicrobial and antifungal properties. Research indicates that it can inhibit microbial growth by targeting specific enzymes involved in microbial metabolism.
Case Study:
A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.
Medicine
In medicinal chemistry, this compound is being explored as a potential therapeutic agent for cancer and infectious diseases. Its mechanism of action may involve inhibiting key enzymes or receptors involved in disease progression.
Case Study:
Research published in a peer-reviewed journal highlighted the compound's efficacy in inhibiting cancer cell proliferation in vitro. The study indicated that it could induce apoptosis in specific cancer cell lines.
Industry
In the industrial sector, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its ability to interact with biological systems makes it valuable for creating effective pesticides and herbicides.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Used in various synthetic pathways |
| Biology | Antimicrobial and antifungal activity | Significant inhibition of microbial growth |
| Medicine | Potential therapeutic agent | Induces apoptosis in cancer cells |
| Industry | Development of agrochemicals | Effective in creating pesticides |
Mechanism of Action
The mechanism of action of N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Amine Substituents
Several derivatives share the 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine core but differ in the substituent at the 2-position:
Key Observations :
Analogs with Varied Aromatic Substituents
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine
This analog replaces the 3,4-dichlorophenyl group with a 4-methoxyphenyl moiety. The methoxy group is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing dichloro substituent. This alters electronic properties and may affect binding to biological targets. The compound has a molecular weight of 283.35 g/mol and is registered under ChemSpider ID 623111 .
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
This derivative features an acetamide group instead of pyridin-3-amine. Its crystal structure reveals a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, which may influence molecular packing and intermolecular interactions . The molecular weight is 285.16 g/mol , and it is structurally simpler than the target compound.
Biological Activity
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its potential applications.
Chemical Structure and Synthesis
Chemical Structure:
The compound features a thiazole ring fused with a pyridine ring, along with a dichlorophenyl substituent. This structural configuration contributes to its biological activity.
Synthesis Methods:
The synthesis typically involves the Hantzsch thiazole synthesis, where α-haloketones react with thioamides. A common method for producing this compound is the reaction between 3,4-dichlorophenyl isothiocyanate and 2-aminopyridine under basic conditions. Optimization of reaction parameters such as temperature and solvent choice is crucial for maximizing yield and purity.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 31.25 µg/mL |
| Enterococcus faecalis | 15.62 µg/mL |
| Mycobacterium tuberculosis | 62.5 µg/mL |
These results suggest that the compound exhibits a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria and mycobacterial strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | < 10 |
| HT-29 (Colon cancer) | < 20 |
| A431 (Skin cancer) | < 15 |
The mechanism of action appears to involve the inhibition of specific enzymes or receptors critical for cancer cell survival and proliferation .
The biological activity of this compound is attributed to its ability to interact with cellular targets. It may inhibit microbial enzymes or interfere with signaling pathways in cancer cells. For instance, it has been shown to disrupt metabolic pathways essential for cell division in tumor cells .
Case Studies
-
Antibacterial Efficacy Study:
A study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The compound demonstrated significant activity against resistant strains of bacteria, outperforming traditional antibiotics like ampicillin and rifampicin . -
Anticancer Research:
Another investigation focused on the antiproliferative effects of this compound on breast and colon cancer cell lines. The results indicated that it could effectively reduce cell viability through apoptosis induction mechanisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves coupling 3,4-dichlorophenyl-thiazole intermediates with pyridin-3-amine derivatives. For example, analogous thiazole syntheses use POCl₃-mediated cyclization of thiosemicarbazides with carboxylic acids under reflux (90°C, 3 hours), followed by pH adjustment (8–9) for precipitation . Optimizing stoichiometry (e.g., 1:1 molar ratio of reactants) and solvent systems (e.g., DMSO/water recrystallization) improves purity. Copper-catalyzed Ullmann-type couplings may enhance aryl-amine bond formation, as seen in related pyrazole-amine syntheses .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using coupling constants and chemical shifts (e.g., thiazole protons at δ 7.5–8.5 ppm, pyridine NH around δ 8.0–9.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Prioritize assays based on structural analogs. For example, thiazole derivatives with dichlorophenyl groups show glucocorticoid receptor (GR) modulation . Screen at 10 μM in GR binding assays (competitive displacement of dexamethasone) and functional luciferase reporter assays to assess agonist/antagonist activity. Include cytotoxicity profiling (e.g., MTT assay) in HEK293 or HepG2 cells .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL-97 for refinement) can determine bond lengths/angles and hydrogen-bonding networks. For example, related acetamide-thiazole structures exhibit planar thiazole rings twisted ~60° relative to aryl groups, confirmed via R₁ < 5% refinement . Address twinning or disorder using SHELXD for structure solution .
Q. What strategies mitigate discrepancies between computational docking predictions and experimental binding affinities?
- Methodological Answer :
- Docking : Use Glide (Schrödinger) with OPLS4 force field, incorporating solvent effects (explicit water models).
- Validation : Compare with isothermal titration calorimetry (ITC) to measure ΔG and ΔH. For example, 3,4-dichlorophenyl analogs show entropy-driven binding due to hydrophobic interactions .
- Adjustments : Refine protonation states (e.g., pyridine nitrogen pKa ~4.5) and tautomer populations (e.g., thiazole NH vs. thione) using pH-MD simulations .
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while minimizing off-target effects?
- Methodological Answer :
- Core Modifications : Replace dichlorophenyl with 4-fluorophenyl to assess halogen-bonding contributions .
- Side Chains : Introduce sulfonyl or morpholinopropyl groups (e.g., as in thieno-pyrimidine analogs) to enhance solubility and selectivity .
- Proteome-wide Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify kinase off-targets and guide selectivity filters .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in different solvent systems?
- Methodological Answer :
- Experimental Replication : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid (0.1N HCl) via UV-Vis (λmax ~270 nm).
- Theoretical Modeling : Apply Hansen solubility parameters (δD, δP, δH) to predict miscibility. For example, high δP solvents (e.g., DMF) may improve solubility vs. low δP (e.g., hexane) .
- Aggregation Checks : Use dynamic light scattering (DLS) to detect nanoaggregates, which may falsely reduce apparent solubility .
Q. Why do biological activity assays vary across cell lines or model organisms?
- Methodological Answer :
- Cell-Specific Factors : Test in GR-overexpressing vs. GR-knockout cell lines to isolate target-specific effects .
- Metabolic Stability : Perform hepatic microsome assays (human vs. rodent) to identify species-dependent CYP450 metabolism .
- Membrane Permeability : Use Caco-2 monolayers to assess efflux ratios (P-gp/Bcrp), which vary by cell type .
Tables
Table 1 : Key Physicochemical Properties
Table 2 : SAR Modifications and Bioactivity Trends
| Modification Site | Example Change | Effect on GR IC₅₀ |
|---|---|---|
| Thiazole C4 | 3,4-Dichlorophenyl → 4-Fluorophenyl | IC₅₀ ↓ 2-fold |
| Pyridine N-substituent | NH → N-Methyl | Solubility ↑, activity ~1.5x |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
